C.I. Direct violet 66

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

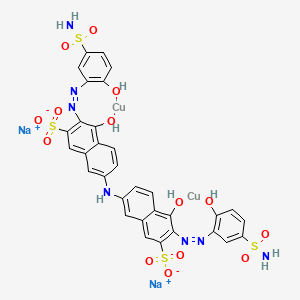

C32H23Cu2N7Na2O14S4 |

|---|---|

分子量 |

1030.9 g/mol |

IUPAC 名称 |

disodium;copper;4-hydroxy-7-[[5-hydroxy-6-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C32H25N7O14S4.2Cu.2Na/c33-54(44,45)19-3-7-25(40)23(13-19)36-38-29-27(56(48,49)50)11-15-9-17(1-5-21(15)31(29)42)35-18-2-6-22-16(10-18)12-28(57(51,52)53)30(32(22)43)39-37-24-14-20(55(34,46)47)4-8-26(24)41;;;;/h1-14,35,40-43H,(H2,33,44,45)(H2,34,46,47)(H,48,49,50)(H,51,52,53);;;;/q;;;2*+1/p-2 |

InChI 键 |

WQVJQLJDLQCWRD-UHFFFAOYSA-L |

规范 SMILES |

C1=CC2=C(C(=C(C=C2C=C1NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=CC(=C5)S(=O)(=O)N)O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)N)O)O.[Na+].[Na+].[Cu].[Cu] |

产品来源 |

United States |

Foundational & Exploratory

C.I. Direct Violet 66 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Violet 66 is a disazo direct dye that finds applications in the textile and paper industries.[1] Its molecular structure features a complex aromatic system with multiple sulfonic acid groups, which confer water solubility, and a copper complex that contributes to its color and fastness properties.[2][3] This technical guide provides a detailed overview of the chemical structure, properties, and available technical data for this compound, with a focus on information relevant to research and development.

Chemical Structure and Identification

The chemical structure of this compound is characterized by two azo linkages connecting substituted naphthalene (B1677914) and phenyl moieties, with two copper atoms complexed within the molecule.

Chemical Structure:

References

C.I. Direct Violet 66 CAS number and molecular weight

This technical guide provides a detailed overview of the physicochemical properties of C.I. Direct Violet 66, a disazo dye used in various industrial and research applications. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its chemical identity and characteristics.

| Property | Value | Reference |

| CAS Registry Number | 6798-03-4 | [1][2][3][4][5][6][7][8][9][10] |

| C.I. Number | 29120 | [1][2][4][9] |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄ | [1][2][6][9] |

| Molecular Weight | 903.81 g/mol | [1][2][6][9] |

| Chemical Class | Double Azo Class | [1][4] |

| Physical Appearance | Purple Powder | [2][4][9] |

| Solubility | Soluble in water | [1][4] |

Note: Some sources report a molecular formula of C₃₂H₁₉Cu₂N₇NaO₁₄S₄⁻ and a corresponding molecular weight of 1003.86 g/mol , which includes a copper complex.[3][5]

Applications and Usage

This compound is primarily utilized as a dye for cellulose (B213188) fibers, rayon, viscose, leather, and paper pulp.[10] It is also used in the manufacturing of water-based inks.[10] While its application in biological research is mentioned as a possibility for observing and analyzing cell structures, specific experimental protocols or its involvement in defined signaling pathways are not well-documented in publicly available literature.[3][5]

Experimental Workflow: General Staining Protocol

Detailed Methodologies

As specific experimental protocols involving this compound in a research context are not available in the reviewed literature, a detailed methodology cannot be provided. The general workflow presented above serves as a foundational guide that would require optimization and validation for any specific research application. This would involve determining optimal dye concentration, incubation time, and appropriate washing buffers to achieve desired staining patterns and minimize background signal.

Signaling Pathways

There is no information available in the public domain that describes the involvement of this compound in any biological signaling pathways. Its primary characterization is that of a synthetic dye for industrial purposes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct violet 66 TDS|Direct violet 66 from Chinese supplier and producer - DIRECT VIOLET DYE - Enoch dye [enochdye.com]

- 3. Direct Violet 66 CAS#: 6798-03-4 [m.chemicalbook.com]

- 4. colorantsgroup.com [colorantsgroup.com]

- 5. Direct Violet 66 | 6798-03-4 [chemicalbook.com]

- 6. Direct Violet 66|CAS No: 6798-03-4 - Direct dye [chinainterdyes.com]

- 7. la.colorkem.com [la.colorkem.com]

- 8. Direct Violet 66|lookchem [lookchem.com]

- 9. Direct Violet 66 Manufacturer in Mumbai, Direct Violet 66 Exporter [dyestuff.co.in]

- 10. sdinternational.com [sdinternational.com]

Unveiling the Potential of Azodyes in Biomedical Research: A Technical Guide to C.I. 28160 and C.I. 35780

A comprehensive analysis of Direct Red 81 and Sirius Red F3B for the precise detection and characterization of collagen and amyloid deposits in biological tissues.

This technical guide provides an in-depth overview of the properties and applications of two closely related polyazo dyes, Direct Red 81 (C.I. 28160) and Sirius Red F3B (C.I. 35780), for researchers, scientists, and professionals in drug development. While the initial inquiry specified C.I. 29120, extensive research indicates a likely discrepancy, as the principal dyes utilized for collagen and amyloid staining in biological research are Direct Red 81 and Sirius Red F3B. This document will focus on these well-documented and validated compounds.

Core Properties of Direct Red 81 and Sirius Red F3B

A thorough understanding of the physicochemical properties of these dyes is paramount for their effective application in biological research. The following tables summarize the key quantitative data for both Direct Red 81 and Sirius Red F3B.

Table 1: Quantitative Properties of Direct Red 81 (C.I. 28160)

| Property | Value | Reference |

| Synonyms | DR 81, Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate, Chlorantine Fast Red 5B | [1] |

| CAS Number | 2610-11-9 | [1][2] |

| Molecular Formula | C₂₉H₁₉N₅Na₂O₈S₂ | [1][2] |

| Molecular Weight | 675.60 g/mol | [1][2] |

| Appearance | Dark brown to red powder | [2] |

| Absorption Maxima (λmax) | 397 nm, 508 nm | [3] |

| Molar Extinction Coefficient (ε) | ≥12000 at 272-278 nm in H₂O at 0.01 g/L | [3] |

| Solubility | Soluble in water; slightly soluble in ethanol (B145695) | [4] |

| Melting Point | 240 °C (decomposes) | [2] |

Table 2: Quantitative Properties of Sirius Red F3B (C.I. 35780)

| Property | Value | Reference |

| Synonyms | Direct Red 80, Sirius Red F3B | [5][6] |

| CAS Number | Not consistently available | |

| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | [6] |

| Molecular Weight | 1373.1 g/mol | [6] |

| Appearance | Red powder | |

| Absorption Maxima (λmax) | 528-529 nm (main peak), with a shoulder near 500 nm and peaks at 372, 281-282, and 230-235 nm | [7][8][9] |

| Solubility | Highly soluble in water; poor solubility in ethanol | [5] |

Experimental Protocols for Biological Research

The utility of Direct Red 81 and Sirius Red F3B in biological research is most prominently demonstrated in their application for staining collagen and amyloid. The following are detailed protocols for these key experiments.

Picro-Sirius Red Staining for Collagen Visualization

This method is a highly specific and sensitive technique for the detection of collagen fibers in tissue sections. The elongated dye molecules of Sirius Red align with the long axis of collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light.[10] This allows for the differentiation of collagen types based on the thickness of the fibers.[11]

Materials:

-

Picro-Sirius Red Solution (0.1% Sirius Red F3B or Direct Red 81 in saturated aqueous picric acid)

-

Weigert's Iron Hematoxylin (B73222)

-

Acidified Water (0.5% acetic acid in distilled water)

-

Ethanol (absolute and graded concentrations)

-

Xylene or xylene substitute

-

Resinous mounting medium

-

Paraffin-embedded tissue sections (5 µm)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of absolute ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 2 minutes each.

-

Rinse in distilled water.

-

-

Nuclear Staining (Optional):

-

Stain in Weigert's iron hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in 1% acid alcohol for 10-15 seconds.

-

Wash in running tap water for 10 minutes.

-

Blue in Scott's tap water substitute for 2 minutes.

-

Wash in running tap water for 10 minutes.

-

-

Picro-Sirius Red Staining:

-

Immerse slides in Picro-Sirius Red solution for 1 hour.[11]

-

-

Rinsing and Dehydration:

-

Rinse slides in two changes of acidified water.[11]

-

Dehydrate rapidly through three changes of absolute ethanol.

-

Clear in two changes of xylene for 5 minutes each.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Bright-field Microscopy: Collagen fibers will appear red, muscle yellow, and nuclei black.[12]

-

Polarized Light Microscopy: Thicker Type I collagen fibers will exhibit a yellow-orange birefringence, while thinner Type III collagen (reticulin) fibers will appear green.[11]

Llewellyn's Alkaline Sirius Red Method for Amyloid Detection

This method provides a reliable means of identifying amyloid deposits in tissue sections. Similar to its application with collagen, Sirius Red enhances the birefringence of the highly ordered amyloid fibrils.

Materials:

-

Alkaline Sirius Red Solution (see preparation below)

-

Progressive Alum Hematoxylin (e.g., Mayer's)

-

1% Sodium Hydroxide

-

20% Sodium Chloride

-

Ethanol (absolute and graded concentrations)

-

Xylene or xylene substitute

-

Resinous mounting medium

-

Paraffin-embedded tissue sections (5 µm) fixed in neutral buffered formalin.[13]

Alkaline Sirius Red Solution Preparation:

-

Dissolve 0.1 g of Sirius Red F3B in 100 ml of distilled water.

-

Add 1 ml of 1% sodium hydroxide.

-

While swirling, add drops of 20% sodium chloride until a fine, persistent haze is observed (usually around 2 ml).[13]

Procedure:

-

Deparaffinization and Rehydration:

-

Follow the same procedure as for Picro-Sirius Red staining.

-

-

Nuclear Staining:

-

Stain nuclei with a progressive alum hematoxylin for a few minutes.[13]

-

Rinse with tap water.

-

-

Alkaline Sirius Red Staining:

-

Rinse with ethanol.

-

Immerse slides in the alkaline Sirius Red solution for 1 to 2 hours.[13]

-

-

Rinsing and Dehydration:

-

Rinse well with tap water.

-

Dehydrate with absolute ethanol.

-

Clear with xylene.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Bright-field Microscopy: Amyloid deposits will be stained red. Eosinophil and Paneth cell granules may also stain red. Nuclei will be blue.[13]

-

Polarized Light Microscopy: Amyloid deposits will exhibit a characteristic deep green birefringence.[13]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the Picro-Sirius Red and Llewellyn's Alkaline Sirius Red staining protocols.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. sdinternational.com [sdinternational.com]

- 5. proscitech.com.au [proscitech.com.au]

- 6. stainsfile.com [stainsfile.com]

- 7. Certification procedures for sirius red F3B (CI 35780, Direct red 80) | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. dbiosys.com [dbiosys.com]

- 12. ethosbiosciences.com [ethosbiosciences.com]

- 13. stainsfile.com [stainsfile.com]

C.I. Direct Violet 66: A Technical Examination for Microscopy Applications

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of C.I. Direct Violet 66, a diazo dye, with a focus on its potential applications in microscopy. While this guide aims to be in-depth, it is important to note at the outset that publicly available data on the specific spectral properties and established protocols for the use of this compound in microscopy are exceedingly limited. The information presented herein is a consolidation of available chemical data and a theoretical exploration of its potential utility, based on the general characteristics of similar dyes.

Core Properties of this compound

This compound is primarily known as a textile dye, valued for its ability to directly stain cellulosic fibers.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| C.I. Name | Direct Violet 66 | [2] |

| C.I. Number | 29120 | [1][2] |

| CAS Number | 6798-03-4 | [2][3] |

| Chemical Class | Diazo Dye | [1][2] |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄ | [2] |

| Molecular Weight | 903.81 g/mol | [2] |

| Appearance | Violet Powder | [1] |

| Solubility | Soluble in water | [1][4] |

Spectral Properties: A Critical Data Gap

As a diazo dye, this compound's coloration is due to the presence of one or more azo groups (-N=N-) which create an extended conjugated system, leading to strong absorption of visible light.[5] However, most azo dyes are not fluorescent, as the absorbed energy is typically dissipated through non-radiative pathways, such as photoisomerization.[5][6][7] While some azo dyes can be engineered to be fluorescent, there is currently no evidence to suggest that this compound possesses inherent fluorescence suitable for microscopy.

For researchers considering this compound for microscopy, experimental determination of the following spectral properties is essential:

-

Absorption Spectrum: To identify the optimal excitation wavelength.

-

Emission Spectrum: To determine the appropriate emission filter and to assess the signal's spectral characteristics.

-

Molar Extinction Coefficient (ε): A measure of how strongly the dye absorbs light at a given wavelength. A high extinction coefficient is desirable for bright signals.

-

Quantum Yield (Φ): The ratio of emitted photons to absorbed photons. A high quantum yield is crucial for a bright fluorescent probe.

-

Stokes Shift: The difference between the absorption and emission maxima. A larger Stokes shift is generally better to minimize spectral overlap.

-

Photostability: The dye's resistance to photobleaching upon exposure to excitation light.

Potential Microscopy Applications: A Theoretical Perspective

Despite the lack of specific data, we can theorize on the potential, albeit likely limited, applications of this compound in microscopy, primarily as a histological stain.

Histological Staining

Given its nature as a direct dye for textiles, this compound could potentially be explored as a non-fluorescent stain for biological tissues. Its violet color could provide contrast for brightfield microscopy. The sulfonate groups in its structure impart water solubility and may influence its binding to cellular components.[5] It is plausible that it could stain cytoplasm or extracellular matrix components, similar to other acidic dyes used in histology.

A hypothetical workflow for evaluating this compound as a histological stain is presented below:

Caption: Hypothetical workflow for evaluating this compound as a histological stain.

Experimental Protocols: A Call for Empirical Studies

Due to the absence of established use in microscopy, no detailed experimental protocols for this compound can be cited. Researchers interested in exploring its potential would need to develop and optimize protocols from first principles. This would involve:

-

Preparation of Staining Solutions: Determining the optimal solvent (likely water or aqueous buffers) and concentration range for the dye.

-

Staining Incubation Time and Temperature: Optimizing these parameters to achieve sufficient staining intensity while minimizing background.

-

Washing and Differentiation Steps: Developing appropriate washing steps to remove unbound dye and potentially a differentiation step to control staining intensity.

-

Compatibility with Mounting Media: Assessing the compatibility of the stained sample with various mounting media.

Signaling Pathways and Logical Relationships

There is no information available in the scientific literature linking this compound to any specific biological signaling pathways or cellular processes. Its primary known interaction is with textile fibers. Any potential for specific biological targeting would need to be investigated through rigorous experimental studies.

The logical relationship for its use as a general stain can be visualized as a direct interaction with cellular components, leading to differential coloration.

Caption: Logical relationship for the application of this compound as a general histological stain.

Conclusion and Future Directions

This compound is a well-characterized dye within the textile industry but remains an unknown entity in the field of microscopy. The significant lack of publicly available data on its spectral properties, particularly its fluorescence characteristics, and the absence of established staining protocols, currently preclude its direct application in advanced microscopy techniques.

For researchers in cell biology and drug development, this compound presents an opportunity for fundamental investigation. The primary and most critical step would be a thorough characterization of its photophysical properties. Should it exhibit any usable fluorescence, further studies into its cellular uptake, localization, and potential for specific targeting would be warranted. However, based on the current body of evidence, its utility is more likely to be found, if at all, as a simple contrast-enhancing stain for brightfield histology. Any exploration of this dye for microscopy should be approached as a novel research project requiring extensive empirical validation.

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Direct Violet 66|lookchem [lookchem.com]

- 4. Direct violet 66 TDS|Direct violet 66 from Chinese supplier and producer - DIRECT VIOLET DYE - Enoch dye [enochdye.com]

- 5. Azo dye - Wikipedia [en.wikipedia.org]

- 6. Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of C.I. Direct Violet 66

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Direct Violet 66 in various solvent systems. The information is intended for researchers, scientists, and professionals in drug development and other fields where this dye may be utilized.

Introduction to this compound

This compound is a direct dye, a class of dyes typically used for coloring cellulose (B213188) fibers, such as cotton, paper, and leather.[1] It is a complex organic molecule, and its solubility is a critical parameter for its application in various industrial and research settings. Understanding its behavior in different solvents is essential for process optimization, formulation development, and toxicological studies.

Solubility Data

The solubility of this compound has been characterized in aqueous systems, with limited information available for organic solvents. The available quantitative and qualitative data are summarized in the table below.

| Solvent System | Quantitative Solubility | Temperature (°C) | Qualitative Observations |

| Water | 2 g/L | 25 | Soluble, forms a red-light purple solution.[2][3][4] |

| Concentrated Sulfuric Acid | Data not available | Not specified | Soluble, forms a blue solution which turns red upon dilution.[2][4] |

| 10% Hydrochloric Acid (in aqueous solution) | Data not available | Not specified | Forms a purple precipitate.[2][4] |

| 10% Sodium Hydroxide (in aqueous solution) | Data not available | Not specified | The solution turns blue-purple.[2][4] |

| Organic Solvents | Information not available in the public domain. | Not specified | - |

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general and widely accepted method for determining the solubility of a dye is the isothermal equilibrium method. This method involves saturating a solvent with the solute (the dye) at a constant temperature and then measuring the concentration of the dissolved solute.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Selected solvent (e.g., water, ethanol, acetone)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Spectrophotometer (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filter (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a thermostatic shaker set to a constant temperature (e.g., 25°C). The solution should be agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the solution is left undisturbed to allow the undissolved dye to settle. For finer suspensions, centrifugation at a high speed is recommended to pellet the excess solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid including any solid particles, the tip of the pipette should be above the sediment. The collected sample is then diluted with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

-

Quantification: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Calculation: The concentration of the dye in the saturated solution is calculated using a pre-established calibration curve of absorbance versus concentration. The solubility is then expressed in grams per liter (g/L) or moles per liter (mol/L).

Workflow for Solubility Determination

The following diagram illustrates the general experimental workflow for determining the solubility of a dye.

Caption: A flowchart of the general experimental procedure for determining dye solubility.

Conclusion

The solubility of this compound is well-characterized in aqueous solutions, with a quantitative value of 2 g/L at 25°C.[3] Its behavior in acidic and alkaline aqueous solutions is also qualitatively described. However, there is a notable lack of publicly available data on its solubility in common organic solvents. For researchers requiring this information, the experimental protocol outlined in this guide provides a robust starting point for its determination. The provided workflow diagram offers a clear visual representation of the necessary steps.

References

An In-depth Technical Guide on the Binding Mechanism of C.I. Direct Violet 66 to Cellulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cellulose (B213188), a linear polysaccharide polymer of β(1→4) linked D-glucose units, is the most abundant natural polymer and a primary component of plant-based textiles.[1] The dyeing of cellulosic fibers with direct dyes is a cornerstone of the textile industry. Direct dyes are anionic dyes with a high affinity for cellulose fibers, allowing them to be applied directly from an aqueous solution.[2] C.I. Direct Violet 66 is a double azo dye, and its molecular structure facilitates a strong interaction with the cellulose polymer.[3] Understanding the precise mechanism of this binding is crucial for optimizing dyeing processes, improving dye fastness, and developing novel applications in fields such as biosensors and drug delivery.

The affinity of direct dyes for cellulose is attributed to their planar molecular structure, the presence of hydrogen bonding groups, and their length, which allows for extensive non-covalent interactions with the linear cellulose chains.

Core Binding Mechanisms

The binding of this compound to cellulose is a complex process governed by a combination of non-covalent interactions. The primary forces at play are:

-

Hydrogen Bonding: The cellulose polymer has numerous hydroxyl (-OH) groups that can act as both hydrogen bond donors and acceptors.[4] Direct dyes, including this compound, possess functional groups such as amino (-NH2), hydroxyl (-OH), and azo (-N=N-) groups that can form hydrogen bonds with the hydroxyl groups of the glucose units in cellulose.[5]

-

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. The large, planar aromatic structure of direct dyes like this compound allows for significant van der Waals interactions with the surface of the cellulose fibers.[5] These forces are a major contributor to the overall binding enthalpy.

-

Electrostatic Interactions: While direct dyes are anionic, and the cellulose surface can also carry a slight negative charge in neutral or alkaline conditions, electrostatic repulsion can occur. However, the presence of electrolytes (salts) in the dye bath can screen these charges, reducing repulsion and promoting dye aggregation on the fiber surface. At lower pH values, the cellulose surface can become less negatively charged, potentially favoring interaction with the anionic dye.

Thermodynamics of Binding

The spontaneity and nature of the dye-cellulose interaction can be understood through thermodynamic parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters are typically determined by conducting adsorption studies at different temperatures.

The key relationships are:

-

Gibbs Free Energy (ΔG°): ΔG° = -RT ln(Kd), where R is the universal gas constant, T is the absolute temperature, and Kd is the distribution coefficient. A negative ΔG° indicates a spontaneous adsorption process.

-

Enthalpy (ΔH°) and Entropy (ΔS°): These are determined from the van't Hoff equation: ln(Kd) = (ΔS°/R) - (ΔH°/RT). A plot of ln(Kd) versus 1/T yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.

-

A negative ΔH° indicates an exothermic process, suggesting that the binding is favored at lower temperatures.

-

A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption.

-

Illustrative Thermodynamic Data for a Representative Direct Dye on Cellulose

| Parameter | Value | Interpretation |

| ΔG° (kJ/mol) | Negative values at tested temperatures | Spontaneous and favorable adsorption process. |

| ΔH° (kJ/mol) | Negative | Exothermic nature of the binding interaction. |

| ΔS° (J/mol·K) | Positive | Increased randomness at the cellulose-dye interface. |

| Disclaimer: The data in this table is illustrative for a typical direct dye and not specific to this compound. |

Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in solution and the amount of dye adsorbed onto the cellulose at a constant temperature. The Langmuir and Freundlich models are commonly used to analyze this relationship.

-

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. The linear form of the equation is: Ce/qe = 1/(KLqmax) + Ce/qmax where Ce is the equilibrium dye concentration, qe is the amount of dye adsorbed at equilibrium, qmax is the maximum adsorption capacity, and KL is the Langmuir constant related to the affinity of the binding sites.

-

Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces. The linear form of the equation is: log(qe) = log(KF) + (1/n)log(Ce) where KF and n are Freundlich constants related to the adsorption capacity and intensity, respectively.

Illustrative Adsorption Isotherm Parameters for a Representative Direct Dye on Cellulose

| Isotherm Model | Parameters | Value |

| Langmuir | qmax (mg/g) | [Illustrative Value] |

| KL (L/mg) | [Illustrative Value] | |

| R² | [Illustrative Value > 0.95] | |

| Freundlich | KF ((mg/g)(L/mg)1/n) | [Illustrative Value] |

| n | [Illustrative Value > 1] | |

| R² | [Illustrative Value > 0.95] | |

| Disclaimer: The data in this table is illustrative for a typical direct dye and not specific to this compound. |

Adsorption Kinetics

The study of adsorption kinetics provides insights into the rate of dye uptake and the rate-controlling step of the binding process. The pseudo-first-order and pseudo-second-order models are widely used to analyze kinetic data.

-

Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of unoccupied sites. The linear form is: log(qe - qt) = log(qe) - (k1/2.303)t where qt is the amount of dye adsorbed at time t, and k1 is the rate constant of pseudo-first-order adsorption.

-

Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. The linear form is: t/qt = 1/(k2qe²) + t/qe where k2 is the rate constant of pseudo-second-order adsorption. The pseudo-second-order model often provides a better fit for the adsorption of direct dyes onto cellulose.

Illustrative Kinetic Parameters for a Representative Direct Dye on Cellulose

| Kinetic Model | Parameters | Value |

| Pseudo-Second-Order | qe,exp (mg/g) | [Illustrative Experimental Value] |

| qe,cal (mg/g) | [Illustrative Calculated Value, close to qe,exp] | |

| k2 (g/mg·min) | [Illustrative Value] | |

| R² | [Illustrative Value > 0.99] | |

| Disclaimer: The data in this table is illustrative for a typical direct dye and not specific to this compound. |

Experimental Protocols

Batch Adsorption Studies

Objective: To determine the equilibrium and kinetic parameters of this compound adsorption onto cellulose.

Materials:

-

This compound dye

-

Cellulosic substrate (e.g., cotton yarn, microcrystalline cellulose)

-

Distilled water

-

Buffer solutions (for pH adjustment)

-

Sodium chloride (electrolyte)

-

Erlenmeyer flasks

-

Shaking water bath or incubator shaker

-

UV-Vis Spectrophotometer

-

Centrifuge

Procedure:

-

Preparation of Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in distilled water. Prepare working solutions of desired concentrations by diluting the stock solution.

-

Adsorption Experiments:

-

Place a known mass of the cellulosic substrate into a series of Erlenmeyer flasks.

-

Add a fixed volume of the dye solution of a specific concentration to each flask.

-

Adjust the pH of the solutions using appropriate buffers.

-

Place the flasks in a shaking water bath at a constant temperature and agitation speed.

-

-

Equilibrium Studies (Isotherms):

-

Vary the initial dye concentration while keeping the adsorbent mass, temperature, and pH constant.

-

Allow the flasks to shake for a sufficient time to reach equilibrium (determined from kinetic studies).

-

After equilibrium, centrifuge the samples to separate the adsorbent from the solution.

-

Measure the final dye concentration in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.

-

-

Kinetic Studies:

-

Use a fixed initial dye concentration, adsorbent mass, temperature, and pH.

-

Withdraw aliquots of the solution at different time intervals.

-

Centrifuge the aliquots and measure the dye concentration in the supernatant.

-

-

Thermodynamic Studies:

-

Conduct equilibrium studies at different temperatures (e.g., 298 K, 308 K, 318 K) while keeping other parameters constant.

-

Data Analysis

-

Calculate the amount of dye adsorbed (qe or qt) using the following equation: q = (C0 - Ce/t) * V / m where C0 is the initial dye concentration, Ce/t is the equilibrium or time-dependent dye concentration, V is the volume of the solution, and m is the mass of the adsorbent.

-

Isotherm Analysis: Plot the experimental data according to the linearized forms of the Langmuir and Freundlich equations to determine the isotherm parameters.

-

Kinetic Analysis: Plot the experimental data according to the linearized forms of the pseudo-first-order and pseudo-second-order equations to determine the kinetic parameters.

-

Thermodynamic Analysis: Calculate ΔG°, ΔH°, and ΔS° from the data obtained at different temperatures using the van't Hoff equation.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Primary molecular interactions in the binding of this compound to cellulose.

Experimental Workflow

Caption: Workflow for the experimental determination of dye-cellulose binding parameters.

Logical Relationships of Key Parameters

Caption: Interrelation of experimental variables and derived adsorption parameters.

Conclusion

The binding of this compound to cellulose is a multifaceted process driven primarily by hydrogen bonding and van der Waals forces. The adsorption is typically spontaneous and exothermic, as indicated by thermodynamic studies of analogous direct dyes. The equilibrium and kinetics of this process can be effectively described by the Langmuir and Freundlich isotherm models and the pseudo-second-order kinetic model, respectively. The experimental protocols and data analysis methods detailed in this guide provide a robust framework for researchers to investigate and quantify the binding of this compound and other direct dyes to cellulosic materials. Further research is warranted to determine the specific quantitative binding parameters for this compound to enable more precise control and optimization of its applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Kinetics and Adsorption Equilibrium in the Removal of Azo-Anionic Dyes by Modified Cellulose [mdpi.com]

- 3. Implications of apparent pseudo-second-order adsorption kinetics onto cellulosic materials: A review :: BioResources [bioresources.cnr.ncsu.edu]

- 4. Cellulose-based hydrogel for adsorptive removal of cationic dyes from aqueous solution: isotherms and kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Interaction of Direct Violet 66 with Biological Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Violet 66 (C.I. 29120) is a disazo direct dye with applications spanning the textile industry to potential, albeit less explored, roles in biological research. This technical guide provides a comprehensive overview of the known interactions of Direct Violet 66 with biological tissues. While specific quantitative data for this dye remains limited in publicly accessible literature, this document synthesizes available toxicological data, outlines general mechanisms of action for the azo dye class, and presents adaptable experimental protocols for its use in histological and toxicological studies. The guide addresses the core principles of dye-tissue interactions, potential metabolic pathways, and the toxicological implications, particularly focusing on genotoxicity. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided. Furthermore, logical workflows and conceptual pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Chemical and Physical Properties of Direct Violet 66

Direct Violet 66 is an anionic dye characterized by the presence of two azo groups (-N=N-) and multiple sulfonate groups, which confer its solubility in water and its affinity for cellulosic fibers.[1][2] Its chemical structure is a key determinant of its interaction with biological molecules.

| Property | Value | Reference |

| C.I. Name | Direct Violet 66 | [3] |

| C.I. Number | 29120 | [3] |

| CAS Number | 6798-03-4 | [3] |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄ | [3] |

| Molecular Weight | 903.81 g/mol | [3] |

| Class | Disazo | [3] |

| Solubility | Soluble in water | [1][2] |

| Appearance | Purple powder | [2] |

Mechanisms of Interaction with Biological Tissues

The interaction of dyes like Direct Violet 66 with biological tissues is governed by a combination of non-covalent and potential covalent interactions. As an anionic dye, its primary mode of binding to tissue components is expected to be electrostatic.

2.1. Electrostatic Interactions: The negatively charged sulfonate groups of Direct Violet 66 are attracted to positively charged sites on biological macromolecules, such as the amino groups of amino acid residues in proteins (e.g., lysine, arginine).[4] This forms the basis for its use in histological staining of protein-rich structures like cytoplasm and connective tissue.

2.2. Van der Waals Forces and Hydrophobic Interactions: The large aromatic structure of Direct Violet 66 contributes to van der Waals forces and hydrophobic interactions, which can further stabilize its binding to proteins and other biological molecules.

2.3. Hydrogen Bonding: The presence of hydroxyl (-OH) and amine (-NH-) groups in the dye's structure allows for the formation of hydrogen bonds with appropriate donor and acceptor groups in biological tissues.

Figure 1. Primary binding forces between Direct Violet 66 and tissue proteins.

Toxicological Profile

The toxicological assessment of azo dyes is critical, as their metabolism can lead to the formation of potentially carcinogenic aromatic amines.

3.1. Genotoxicity: A study investigating the genotoxicity of a "Direct Violet" dye in male rats demonstrated a dose-dependent toxic response.[5] Oral administration of the dye resulted in a significant increase in micronucleated polychromatic erythrocytes (MnPCEs), indicating chromosomal damage.[5]

| Parameter | Result | Species | Administration Route | Reference |

| Genotoxicity | Increased micronucleated polychromatic erythrocytes (MnPCEs) | Male Rats | Oral Gavage | [5] |

| Dose-Dependent Toxicity | Significant toxicity observed at doses up to 1000 mg/kg | Male Rats | Oral Gavage | [5] |

3.2. Metabolic Activation: The primary mechanism of toxicity for many azo dyes involves the reductive cleavage of the azo bond by azoreductases, enzymes present in the gut microbiota and, to a lesser extent, in the liver.[6] This process releases the constituent aromatic amines.

The manufacturing process of Direct Violet 66 involves the diazotization of 3-Amino-4-hydroxybenzenesulfonamide.[3] Therefore, the metabolic breakdown of Direct Violet 66 is predicted to release this and other related aromatic amines. The toxicity of these breakdown products is a key area of concern.

Figure 2. General metabolic pathway for azo dyes leading to toxic metabolites.

Experimental Protocols

Due to the limited specific protocols for Direct Violet 66, the following methodologies are adapted from established procedures for similar direct dyes and general toxicological assays. Researchers should optimize these protocols for their specific applications.

4.1. In Vivo Genotoxicity Assessment (Micronucleus Assay)

This protocol is based on the methodology used in the study of "Direct Violet" genotoxicity.[5]

Objective: To assess the potential of Direct Violet 66 to induce chromosomal damage in vivo.

Materials:

-

Direct Violet 66

-

Male Wistar rats (or other appropriate rodent model)

-

Vehicle (e.g., distilled water)

-

Oral gavage needles

-

Fetal bovine serum

-

Giemsa stain

-

Microscope slides

-

Microscope with oil immersion objective

Procedure:

-

Animal Dosing: Administer Direct Violet 66 dissolved in the vehicle to rats via oral gavage. A dose range finding study should be performed, with doses up to 1000 mg/kg as a reference.[5] Include a vehicle control group.

-

Bone Marrow Collection: At 24 and 48 hours post-dosing, euthanize the animals and collect bone marrow from the femurs by flushing with fetal bovine serum.

-

Slide Preparation: Centrifuge the bone marrow suspension, discard the supernatant, and create smears of the cell pellet on clean microscope slides.

-

Fixation and Staining: Air-dry the smears, fix in absolute methanol for 5 minutes, and stain with 5% Giemsa solution for 20-30 minutes.

-

Microscopic Analysis: Under oil immersion, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Calculate the frequency of micronucleated PCEs (MnPCEs).

Figure 3. Experimental workflow for the in vivo micronucleus assay.

4.2. Histological Staining of Collagen and Amyloid

This protocol is an adaptation of the Picro-Sirius Red staining method, which uses a direct dye to stain collagen. This can be adapted for Direct Violet 66 to assess its protein staining capabilities.

Objective: To stain collagen and other protein structures in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Direct Violet 66

-

Picric acid

-

Weigert's hematoxylin (B73222)

-

Acidified water (0.5% acetic acid in water)

-

Ethanol (B145695) (graded series)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Nuclear Staining: Stain nuclei with Weigert's hematoxylin for 8 minutes.

-

Direct Violet 66 Staining: Immerse slides in a 0.1% solution of Direct Violet 66 in saturated aqueous picric acid for 1 hour.

-

Differentiation: Rinse briefly in acidified water.

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Expected Results: Protein structures such as collagen and cytoplasm should be stained varying shades of violet/purple. Nuclei will be stained blue/black.

Cellular Uptake and Signaling Pathways

There is currently no specific data available in the scientific literature regarding the cellular uptake mechanisms or the effects of Direct Violet 66 on specific cellular signaling pathways.

5.1. Cellular Uptake: It can be hypothesized that as an anionic, water-soluble dye, Direct Violet 66 would have limited passive diffusion across the cell membrane. Cellular uptake, if it occurs, would likely be mediated by endocytic pathways. Further research is required to elucidate these mechanisms.

5.2. Signaling Pathways: Azo dyes and their metabolites have been shown to induce oxidative stress and inflammatory responses, which can impact a multitude of signaling pathways. However, the specific pathways affected by Direct Violet 66 have not been investigated.

Conclusion and Future Directions

Direct Violet 66 is a disazo dye with established genotoxic potential in vivo, likely mediated by the metabolic activation of its aromatic amine constituents. While its utility as a histological stain for proteins is plausible based on its chemical structure, specific protocols and applications are not well-documented. A significant knowledge gap exists regarding its specific binding affinities, cellular uptake mechanisms, and its influence on cellular signaling cascades.

Future research should focus on:

-

Quantitative Toxicological Studies: Determining the LD50 and elucidating the full toxicokinetic profile of Direct Violet 66.

-

Metabolite Identification: Identifying the specific metabolites produced by the action of azoreductases and assessing their individual toxicities.

-

Binding Affinity Studies: Quantifying the binding affinity of Direct Violet 66 to specific proteins, such as different types of collagen.

-

Cellular Uptake and Signaling: Investigating the mechanisms of cellular uptake and the downstream effects on key signaling pathways, such as those involved in apoptosis, proliferation, and inflammation.

A deeper understanding of these aspects will be crucial for both ensuring the safe use of Direct Violet 66 in industrial applications and for exploring its potential as a tool in biological research.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Genotoxicity studies on the removal of a direct textile dye by a fungal strain, in vivo, using micronucleus and RAPD-PCR techniques on male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological Guide to the Photostability and Fluorescence of Azo Dyes: A Case Study Perspective on C.I. Direct Violet 66

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the principles and experimental protocols for characterizing the photostability and fluorescence of azo dyes, with a conceptual focus on C.I. Direct Violet 66. Due to the limited availability of specific experimental data for this compound in the public domain, this guide emphasizes the methodologies required to obtain such data rather than presenting established quantitative values.

Introduction to this compound

This compound is a double azo dye, a class of compounds characterized by the presence of two nitrogen-nitrogen double bonds (-N=N-) that form the chromophore.[1] Such dyes are widely used in various industrial applications. In the context of research and drug development, understanding the photophysical properties of such molecules is crucial, particularly if they are considered for applications involving light, such as photosensitizers or fluorescent probes.

Chemical Identity of this compound:

| Property | Value |

| C.I. Name | Direct Violet 66 |

| C.I. Number | 29120 |

| CAS Number | 6798-03-4 |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄[1] |

| Molecular Weight | 903.81 g/mol [1] |

| Molecular Structure | Double azo class[1] |

Photostability of Azo Dyes

Photostability refers to a molecule's resistance to degradation upon exposure to light. For azo dyes, this is a critical parameter as photodegradation leads to a loss of color and can produce potentially reactive byproducts. The primary mechanism of photodegradation often involves the cleavage of the azo bond.

Key Quantitative Parameters for Photostability

A thorough assessment of photostability involves the determination of several key metrics:

-

Photodegradation Quantum Yield (Φd): This is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that have undergone photodegradation divided by the total number of photons absorbed by the solution within the same timeframe.

-

Photobleaching Half-Life (t1/2): This is the time required for the concentration or absorbance of the dye to decrease to half of its initial value under specific and constant illumination conditions.

Experimental Protocol for Determining Photostability

The following protocol outlines a general procedure for assessing the photostability of an azo dye like this compound.

Objective: To determine the photodegradation quantum yield and photobleaching half-life of the dye in a specific solvent under controlled irradiation.

Materials and Equipment:

-

This compound

-

High-purity solvent (e.g., water, ethanol, DMSO)

-

Spectrophotometer (UV-Vis)

-

Light source with a controlled wavelength and intensity (e.g., xenon lamp with a monochromator or specific wavelength filters)

-

Quantum yield measurement system (e.g., integrating sphere or chemical actinometer)

-

Stirred quartz cuvette

-

Magnetic stirrer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of dilutions with known concentrations.

-

Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of a dye solution of known concentration to determine the wavelength of maximum absorbance (λmax).

-

Irradiation:

-

Place a known volume of the dye solution in a quartz cuvette and place it in the irradiation setup.

-

Irradiate the solution at a constant wavelength (typically λmax) and intensity. Ensure the solution is continuously stirred to maintain homogeneity.

-

-

Monitoring Degradation: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution. The decrease in absorbance at λmax is proportional to the decrease in the dye concentration.

-

Data Analysis:

-

Plot the absorbance at λmax (or concentration) as a function of irradiation time.

-

From this plot, determine the photobleaching half-life (t1/2).

-

The photodegradation quantum yield (Φd) can be calculated using the following formula, often in conjunction with a chemical actinometer for accurate photon flux determination: Φd = (Number of dye molecules degraded) / (Number of photons absorbed)

-

Experimental Workflow for Photostability Assessment

Caption: Workflow for determining the photostability of a dye.

Fluorescence of Azo Dyes

While many azo dyes are known for their strong absorption in the visible region, their fluorescence is often weak. This is typically due to efficient non-radiative decay pathways from the excited state. However, the fluorescence properties, even if weak, can provide valuable information about the molecule's electronic structure and its interactions with the environment.

Key Quantitative Parameters for Fluorescence

-

Excitation and Emission Maxima (λex and λem): The wavelengths at which the dye shows maximum absorption and emission of light, respectively.

-

Fluorescence Quantum Yield (Φf): The ratio of the number of photons emitted as fluorescence to the number of photons absorbed. This parameter quantifies the efficiency of the fluorescence process.

-

Fluorescence Lifetime (τ): The average time a molecule remains in its excited state before returning to the ground state by emitting a photon.

Experimental Protocol for Determining Fluorescence Properties

The following protocol describes a general method for characterizing the fluorescence of a dye like this compound.

Objective: To determine the excitation and emission spectra, fluorescence quantum yield, and fluorescence lifetime of the dye.

Materials and Equipment:

-

This compound

-

High-purity, spectroscopy-grade solvent

-

Fluorometer (spectrofluorometer)

-

UV-Vis spectrophotometer

-

Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate, rhodamine 6G)

-

Time-resolved fluorescence spectrometer (for lifetime measurements)

Procedure:

-

Sample Preparation: Prepare dilute solutions of this compound in the chosen solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Excitation and Emission Spectra:

-

In the fluorometer, scan the excitation wavelengths while monitoring the emission at a fixed wavelength to obtain the excitation spectrum.

-

Excite the sample at the determined λex and scan the emission wavelengths to obtain the emission spectrum. The peak of this spectrum is the λem.

-

-

Fluorescence Quantum Yield (Relative Method):

-

Measure the integrated fluorescence intensity of the sample and a known fluorescence standard under identical experimental conditions (excitation wavelength, slit widths).

-

The quantum yield of the sample (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime:

-

Use a time-resolved fluorescence spectrometer (e.g., using Time-Correlated Single Photon Counting - TCSPC).

-

Excite the sample with a pulsed light source and measure the decay of the fluorescence intensity over time.

-

The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

-

Experimental Workflow for Fluorescence Characterization

Caption: Workflow for characterizing the fluorescence properties of a dye.

Factors Influencing Photostability and Fluorescence

It is crucial to recognize that the photophysical properties of a dye are highly dependent on its environment. Factors that can significantly influence the photostability and fluorescence of this compound include:

-

Solvent: Polarity, viscosity, and pH of the solvent can alter the electronic states of the dye molecule and its decay pathways.

-

Concentration: At high concentrations, aggregation and self-quenching can occur, leading to a decrease in fluorescence quantum yield.

-

Presence of Oxygen: Molecular oxygen can act as a quencher of the excited triplet state, which can either inhibit or accelerate photodegradation depending on the specific reaction pathways.

-

Binding to other molecules: Interaction with biomolecules, such as proteins or nucleic acids, can rigidify the dye structure and potentially enhance its fluorescence.

Conclusion and Future Directions

References

A Comprehensive Technical Guide to the Safe Handling of C.I. Direct Violet 66 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for C.I. Direct Violet 66 (C.I. 29120; CAS No. 6798-03-4) in a laboratory environment. The information herein is intended to supplement, not replace, institutional safety guidelines and a thorough review of a complete Safety Data Sheet (SDS) should one become available.

Chemical and Physical Properties

This compound is a diazo dye utilized in the textile, paper, and leather industries.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| C.I. Number | 29120 | [1][2] |

| CAS Number | 6798-03-4 | [1][2] |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄ | [2] |

| Molecular Weight | 903.81 g/mol | [2] |

| Appearance | Violet Powder | [1] |

| Solubility | Soluble in water | [1] |

Hazard Identification and Classification

While a complete, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, available information indicates the following hazards:

GHS Classification:

-

Environmental Hazard: GHS09 - Hazardous to the aquatic environment.[3]

-

Hazard Statement: H411 - Toxic to aquatic life with long-lasting effects.[3]

Potential Health Hazards:

As with many azo dyes, there is a potential for health risks upon exposure. The primary concerns are:

-

Respiratory and Skin Sensitization: Azo dyes can act as sensitizers, leading to allergic reactions upon repeated exposure.[4]

-

Metabolism to Aromatic Amines: A significant toxicological concern for azo dyes is their potential for reductive cleavage of the azo bond (-N=N-) to form aromatic amines.[5][6] Some aromatic amines are known or suspected carcinogens.[5] The metabolism of benzidine-based azo dyes by human intestinal microbiota to carcinogenic amines has been documented.[7]

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) are mandatory.

| Control/PPE | Specification | Rationale |

| Engineering Controls | ||

| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation of airborne powder. |

| Personal Protective Equipment | ||

| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles. |

| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. |

| Body Protection | Laboratory coat. | To protect skin and clothing. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or if dust cannot be controlled. | To prevent inhalation of fine particles. |

Safe Handling and Storage

Handling:

-

Avoid creating dust. Use techniques such as gentle scooping and handling.

-

Weigh the powder in a fume hood or a ventilated balance enclosure.

-

Prepare solutions in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed, labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key steps for the safe handling of this compound in a typical laboratory experiment.

Emergency Procedures

| Situation | Procedure |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spill | For small spills, carefully scoop up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with soap and water. For large spills, evacuate the area and contact emergency services. |

Potential Mechanism of Toxicity: Azo Bond Reduction

A primary toxicological concern for azo dyes is their metabolic conversion to potentially carcinogenic aromatic amines through the reductive cleavage of the azo bond. This process can be mediated by azoreductase enzymes present in the liver and intestinal microflora.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

-

Solid Waste: Collect solid dye and contaminated materials (e.g., weighing paper, gloves) in a sealed, labeled container for hazardous waste disposal.

-

Liquid Waste: Collect aqueous solutions containing the dye in a labeled, sealed container for chemical waste disposal. Do not dispose of down the drain due to its aquatic toxicity.

Consult your institution's environmental health and safety office for specific disposal guidelines.

Conclusion

This compound is a chemical that requires careful handling due to its potential health hazards, particularly skin and respiratory sensitization, and its confirmed environmental toxicity. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk in a laboratory setting. Researchers should remain vigilant for the emergence of a complete Safety Data Sheet and any new toxicological data to ensure the highest standards of laboratory safety.

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Direct Violet 66 | 6798-03-4 [chemicalbook.com]

- 4. sdc.org.uk [sdc.org.uk]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 7. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Direct Violet 66 in Histopathology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of Staining

Direct dyes, including Direct Violet 66, are characterized by their ability to bind to tissues, particularly proteins like collagen and amyloid, through non-covalent interactions such as hydrogen bonding and van der Waals forces.[3] The elongated, planar structure of these dye molecules allows them to align with the linear, highly organized structures of collagen fibrils and the beta-pleated sheets of amyloid deposits. This alignment can result in enhanced birefringence when viewed under polarized light, a property well-documented for Sirius Red and Congo Red.[4]

Physicochemical and Handling Properties of Direct Violet 66

A summary of the key properties of Direct Violet 66 is presented in the table below.

| Property | Value | Reference |

| C.I. Name | Direct Violet 66 | [1] |

| C.I. Number | 29120 | [1][2] |

| Chemical Class | Diazo Dye | [1] |

| Appearance | Violet Powder | |

| Solubility | Soluble in water | [2] |

| Molecular Formula | C32H19Cu2N7Na2O14S4 | [2] |

| Molecular Weight | 1026.88 g/mol | [2] |

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling Direct Violet 66 powder and solutions.

Proposed Experimental Protocols

The following are proposed protocols for the use of Direct Violet 66 in the histopathological staining of collagen and amyloid. These have been adapted from well-established protocols for Sirius Red and Congo Red, respectively.[4][5][6][7][8] Optimization may be required for specific tissue types and applications.

Protocol 1: Proposed Picro-Direct Violet 66 Staining for Collagen

This proposed method adapts the Picro-Sirius Red protocol for the visualization of collagen fibers. The picric acid is expected to act as a differentiating agent, enhancing the specificity of the Direct Violet 66 for collagen.

Solutions and Reagents:

-

Picro-Direct Violet 66 Solution:

-

Direct Violet 66: 0.1 g

-

Saturated Aqueous Picric Acid: 100 mL

-

-

0.5% Acetic Acid Solution:

-

Glacial Acetic Acid: 0.5 mL

-

Distilled Water: 99.5 mL

-

Staining Procedure:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections to distilled water.

-

Optional: For nuclear counterstaining, incubate sections in Weigert's iron hematoxylin (B73222) for 10 minutes, rinse in running tap water, and differentiate in 1% acid alcohol.

-

Incubate sections in the Picro-Direct Violet 66 solution for 60 minutes at room temperature.

-

Rinse slides in two changes of 0.5% acetic acid solution.

-

Dehydrate through graded alcohols (95% and 100%).

-

Clear in xylene and mount with a resinous mounting medium.

Expected Results:

-

Collagen: Violet

-

Muscle and Cytoplasm: Yellow (from picric acid)

-

Nuclei (if counterstained): Blue/Black

Protocol 2: Proposed Alkaline Direct Violet 66 Staining for Amyloid

This proposed method is adapted from the Congo Red staining protocol for the detection of amyloid deposits. The alkaline pH is intended to reduce background staining and enhance the specificity for amyloid.

Solutions and Reagents:

-

Alkaline Direct Violet 66 Solution:

-

Stock Saturated Direct Violet 66 in 80% Ethanol: Prepare a saturated solution of Direct Violet 66 in 80% ethanol.

-

Working Solution: To 50 mL of the stock solution, add 0.5 mL of 1% sodium hydroxide (B78521) immediately before use. Filter the solution.

-

-

1% Acid Alcohol:

-

Hydrochloric Acid: 1 mL

-

70% Ethanol: 99 mL

-

Staining Procedure:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections (cut at 8-10 µm for optimal birefringence) to distilled water.

-

Incubate sections in the freshly prepared and filtered Alkaline Direct Violet 66 Solution for 20-30 minutes at room temperature.

-

Rinse thoroughly in distilled water.

-

Differentiate in 1% acid alcohol.

-

Rinse in tap water.

-

Counterstain with a suitable hematoxylin solution (e.g., Mayer's hematoxylin) for 1-2 minutes.

-

"Blue" the sections in running tap water or a bluing agent.

-

Dehydrate through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Expected Results:

-

Amyloid Deposits: Violet

-

Nuclei: Blue

-

Birefringence: When viewed under polarized light, amyloid deposits may exhibit a characteristic birefringence. The exact color of birefringence for Direct Violet 66 is not documented and would need to be determined experimentally.

Data Presentation

As these are proposed protocols, quantitative data from experimental validation is not yet available. Researchers are encouraged to systematically evaluate staining intensity, specificity, and signal-to-noise ratio for their specific applications. A suggested template for data collection is provided below.

Table for Quantitative Analysis of Staining Performance:

| Parameter | Picro-Direct Violet 66 (Collagen) | Alkaline Direct Violet 66 (Amyloid) |

| Optimal Dye Concentration | To be determined | To be determined |

| Optimal Staining Time | To be determined | To be determined |

| Subjective Staining Intensity (1-4+) | To be determined | To be determined |

| Birefringence Color (Polarized Light) | To be determined | To be determined |

| Signal-to-Background Ratio | To be determined | To be determined |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the proposed Direct Violet 66 staining protocols.

Caption: A generalized experimental workflow for tissue staining using Direct Violet 66.

Proposed Mechanism of Direct Dye Binding

The following diagram illustrates the hypothetical binding mechanism of Direct Violet 66 to collagen or amyloid fibrils.

Caption: A diagram illustrating the proposed non-covalent binding of Direct Violet 66 to protein fibrils.

Conclusion

Direct Violet 66 presents a potential, though currently underexplored, tool for histopathological staining. The proposed protocols, based on the principles of direct dye staining and adapted from established methods for similar dyes, provide a starting point for researchers interested in investigating its utility for visualizing collagen and amyloid. Further validation and optimization are necessary to establish its efficacy and specificity in comparison to standard histological stains. One study has indicated its utility in enhancing the visibility of small tissue specimens before processing without negatively impacting subsequent staining procedures.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. lookchem.com [lookchem.com]

- 3. stainsfile.com [stainsfile.com]

- 4. stainsfile.com [stainsfile.com]

- 5. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 6. med.emory.edu [med.emory.edu]

- 7. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for C.I. Direct Violet 66 in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Violet 66 (C.I. 29120) is a water-soluble, anionic diazo dye.[1][2] While traditionally used in the textile and paper industries, its properties as a direct dye suggest its potential application in histological staining, particularly for the identification of amyloid deposits in tissue sections.[3][4][5][6] Direct dyes are characterized by their ability to bind to tissues, especially those with a high content of linear, aggregated proteins such as amyloid, without the need for a mordant.[7] The staining mechanism is believed to involve the formation of hydrogen bonds between the dye molecules and the β-pleated sheet structure characteristic of amyloid fibrils.[7] This alignment of dye molecules along the amyloid fibers can result in specific tinctorial properties and, in some direct dyes like Congo red, the characteristic apple-green birefringence under polarized light.[8]

These application notes provide a generalized protocol for the use of this compound for staining both frozen and paraffin-embedded tissue sections. It is important to note that as this compound is not a commonly documented histological stain, these protocols are based on the established principles of other direct dyes used for amyloid staining, such as Congo red and Sirius red.[7][9] Therefore, optimization of incubation times, dye concentration, and differentiation steps is highly recommended for specific tissues and research applications.

Physicochemical Properties and Staining Mechanism

| Property | Description |

| C.I. Name | Direct Violet 66 |

| C.I. Number | 29120 |

| CAS Number | 6798-03-4 |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄[2] |

| Molecular Weight | 903.81 g/mol [2] |

| Appearance | Violet Powder[10] |

| Solubility | Soluble in water[10] |

| Chemical Class | Diazo Dye[10] |

The proposed staining mechanism of this compound for amyloid is analogous to that of other direct dyes. The planar structure of the dye molecule allows it to intercalate between the β-pleated sheets of the amyloid protein aggregate. The formation of multiple hydrogen bonds between the dye and the amyloid fibrils leads to a stable and specific staining.

Caption: Proposed mechanism of this compound binding to amyloid fibrils.

Experimental Protocols

The following are generalized protocols for staining with this compound. Optimization is crucial for achieving the best results.

I. Reagent Preparation

-

This compound Stock Solution (1% w/v):

-

This compound: 1 g

-

Distilled Water: 100 mL

-

Dissolve the dye in distilled water. Gentle heating may be required.

-

-

Alkaline Alcohol Solution:

-

Saturated Sodium Chloride in 80% Ethanol: 100 mL

-

1% Sodium Hydroxide: 1 mL

-

Mix well before use. This solution helps to increase the specificity of the staining.

-

-

Differentiating Solution:

-

70% Ethanol

-

-

Nuclear Counterstain (Optional):

-

Mayer's Hematoxylin or similar.

-

II. Staining Protocol for Paraffin-Embedded Sections

This protocol is adapted from standard methods for direct dyes like Congo red.[9]

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 2 minutes.

-

Immerse in 70% Ethanol: 2 minutes.

-

Rinse in running tap water.

-

-

Staining:

-

Incubate sections in Alkaline Alcohol Solution for 20 minutes.

-

Stain in this compound working solution (dilute stock solution 1:10 in alkaline alcohol solution) for 20-60 minutes.

-

Rinse briefly in distilled water.

-

-

Differentiation:

-

Differentiate in 70% Ethanol for 1-3 minutes, checking microscopically until amyloid is clearly visible and the background is pale.

-

-

Counterstaining (Optional):

-

Stain with Mayer's Hematoxylin for 1-2 minutes.

-

"Blue" in running tap water for 5-10 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate through 95% Ethanol, 100% Ethanol (2 changes, 2 minutes each).

-

Clear in Xylene (2 changes, 3 minutes each).

-

Mount with a resinous mounting medium.

-

III. Staining Protocol for Frozen Sections

This protocol is adapted from general staining procedures for frozen tissue.[11]

-

Section Preparation:

-

Cut frozen sections at 5-10 µm thickness and mount on charged slides.

-

Air dry sections for 30-60 minutes at room temperature.

-

Fix in cold acetone (B3395972) or formalin for 10 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Incubate sections in Alkaline Alcohol Solution for 10 minutes.

-

Stain in this compound working solution (dilute stock solution 1:10 in alkaline alcohol solution) for 15-30 minutes.

-

Rinse briefly in distilled water.

-

-

Differentiation:

-

Differentiate in 70% Ethanol for 30 seconds to 2 minutes, with microscopic control.

-

-

Counterstaining (Optional):

-

Stain with Mayer's Hematoxylin for 1 minute.

-

"Blue" in running tap water for 3-5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate quickly through 95% Ethanol and 100% Ethanol.

-

Clear in Xylene.

-

Mount with a resinous mounting medium.

-

Data Presentation: Protocol Parameters

| Parameter | Paraffin-Embedded Sections | Frozen Sections |

| Fixation | Formalin (pre-embedding) | Acetone or Formalin (post-sectioning) |

| Deparaffinization | Required (Xylene, Ethanols) | Not Applicable |

| Alkaline Alcohol Incubation | 20 minutes | 10 minutes |

| Staining Time | 20-60 minutes | 15-30 minutes |

| Differentiation Time | 1-3 minutes | 30 seconds - 2 minutes |

| Counterstaining | 1-2 minutes (optional) | 1 minute (optional) |

Experimental Workflow Diagram

Caption: General experimental workflow for staining with this compound.

Expected Results

-

Amyloid Deposits: Violet to reddish-purple.

-

Nuclei (if counterstained): Blue.

-

Background: Pale violet or colorless, depending on the extent of differentiation.

Concluding Remarks

This compound presents a potential alternative to more commonly used direct dyes for the histological identification of amyloid. The provided protocols offer a starting point for its application on both paraffin-embedded and frozen tissue sections. Researchers are encouraged to optimize these methods to suit their specific needs and tissue types to achieve reliable and reproducible staining. Further investigation is warranted to fully characterize the staining properties and specificity of this compound for amyloid detection.

References

- 1. benchchem.com [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. medchemexpress.com [medchemexpress.com]